molecular formula C6H14ClNO4S B2362911 Methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride CAS No. 139974-52-0

Methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride

Cat. No.: B2362911
CAS No.: 139974-52-0
M. Wt: 231.69
InChI Key: MISYSAAQPVDNSX-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 237.7 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride typically involves the reaction of 2-amino-4-methylsulfonylbutanoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the esterification of 2-amino-4-methylsulfonylbutanoic acid followed by the addition of hydrochloric acid to form the hydrochloride salt. The product is then purified through crystallization and filtration to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating biochemical reactions. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-methylsulfonylbutanoate
  • Methyl 2-amino-4-methylsulfonylbutanoate;hydrobromide
  • Methyl 2-amino-4-methylsulfonylbutanoate;hydroiodide

Uniqueness

Methyl 2-amino-4-methylsulfonylbutanoate;hydroch

Properties

IUPAC Name

methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S.ClH/c1-11-6(8)5(7)3-4-12(2,9)10;/h5H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISYSAAQPVDNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCS(=O)(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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